N-Octanoyl-L-tryptophan
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Overview
Description
N-Octanoyl-L-tryptophan is a derivative of the essential amino acid L-tryptophan, where an octanoyl group is attached to the nitrogen atom of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Octanoyl-L-tryptophan can be synthesized through the acylation of L-tryptophan using octanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane or dimethylformamide. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction and prevent side reactions .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-Octanoyl-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the octanoyl chain can be reduced to form alcohol derivatives.
Substitution: The indole nitrogen can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted indole derivatives.
Scientific Research Applications
N-Octanoyl-L-tryptophan has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its role in modulating biological processes, including enzyme activity and cell signaling.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of novel materials with specific properties, such as enhanced stability or bioactivity
Mechanism of Action
The mechanism of action of N-Octanoyl-L-tryptophan involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
- N-acetyl-L-tryptophan
- N-hexanoyl-L-tryptophan
- N-oleoyl-L-tryptophan
Comparison: N-Octanoyl-L-tryptophan is unique due to its specific octanoyl chain length, which can influence its solubility, stability, and bioactivity. Compared to shorter or longer acyl chain derivatives, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications .
Properties
CAS No. |
21394-02-5 |
---|---|
Molecular Formula |
C19H26N2O3 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-(octanoylamino)propanoic acid |
InChI |
InChI=1S/C19H26N2O3/c1-2-3-4-5-6-11-18(22)21-17(19(23)24)12-14-13-20-16-10-8-7-9-15(14)16/h7-10,13,17,20H,2-6,11-12H2,1H3,(H,21,22)(H,23,24)/t17-/m0/s1 |
InChI Key |
RQUMERZGMVCZSD-KRWDZBQOSA-N |
Isomeric SMILES |
CCCCCCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O |
Canonical SMILES |
CCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
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